REACTION_CXSMILES
|
Br.[CH2:2]([O:4][C:5]([C:7]([NH2:9])=[NH:8])=[O:6])C.[Na].BrBr.[S-:13][C:14]#[N:15].[K+]>CO>[NH2:15][C:14]1[S:13][N:9]=[C:7]([C:5]([O:4][CH3:2])=[O:6])[N:8]=1 |f:0.1,4.5,^1:9|
|
Name
|
|
Quantity
|
16.6 g
|
Type
|
reactant
|
Smiles
|
Br.C(C)OC(=O)C(=N)N
|
Name
|
|
Quantity
|
1.93 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
84 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
42 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
12.8 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Control Type
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AMBIENT
|
Setpoint
|
0 °C
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Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for an hour at 0° C. and for an additional 6 hours at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through cellulose powder
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in a mixture of ethyl acetate and water
|
Type
|
CUSTOM
|
Details
|
the ethyl acetate layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was triturated with diethyl ether
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=NS1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9 g | |
YIELD: CALCULATEDPERCENTYIELD | 67.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |